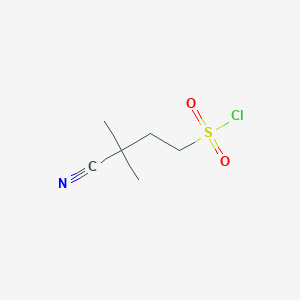
3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1468821-69-3 . It has a molecular weight of 195.67 . The IUPAC name for this compound is 3-cyano-3-methyl-1-butanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride” is 1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Nitriles from Primary Amides or Aldoximes
The preparation of nitriles from primary amides or aldoximes using oxalyl chloride with dimethyl sulfoxide showcases the versatility of sulfonyl chloride derivatives in organic synthesis. This method, applicable to a wide range of cyano compounds, offers a straightforward route to synthesize aromatic, heteroaromatic, cyclic, and acyclic aliphatic species with good to excellent yields (Ding et al., 2018).
Development of Sulfonylamides
The study on 3-Cyanopyridine-2-sulfonyl chlorides by oxidative chlorination and their transformation into N-substituted sulfonylamides through reaction with amines highlights the role of sulfonyl chlorides in developing sulfonylamide-based compounds. These transformations underscore the chemical's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Dmitrieva et al., 2009).
Catalysis and Solvent-Free Synthesis
Sulfonyl chloride derivatives are instrumental in catalysis, as seen in the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride. This Bronsted acidic ionic liquid acts as a highly efficient, homogeneous, and reusable catalyst for solvent-free conditions, highlighting the role of sulfonyl chloride derivatives in green chemistry (Khazaei et al., 2013).
Material Science Applications
The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from sulfonyl chloride derivatives showcases their importance in material science. These ionic liquids, with potential applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, demonstrate the versatility of sulfonyl chloride compounds in developing new materials (Zhu et al., 2007).
Photophysical Properties and Sensing Applications
Sulfonyl chloride derivatives are also pivotal in developing fluorescent sensors, as seen in the synthesis of water-soluble sulfonato-Salen-type Schiff bases. These compounds exhibit strong fluorescence quenched selectively by Cu(2+), indicating their potential as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyano-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGOGWEGOXBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

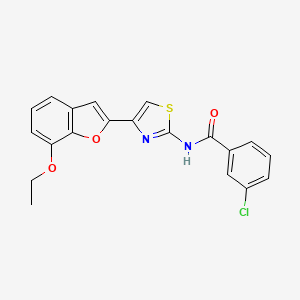
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)
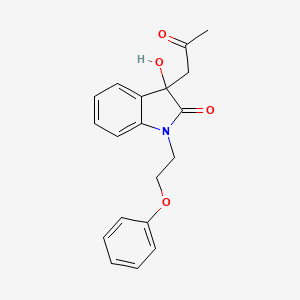
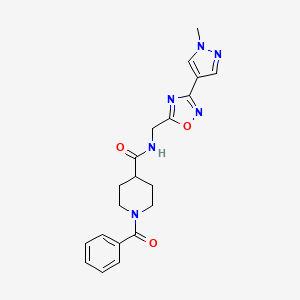
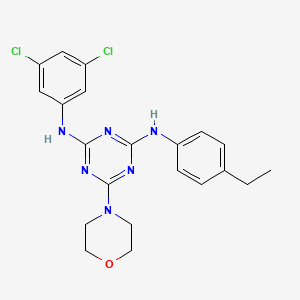
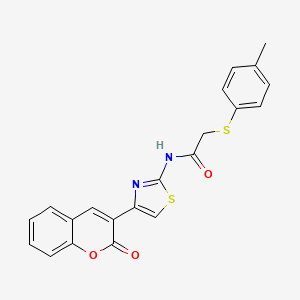
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
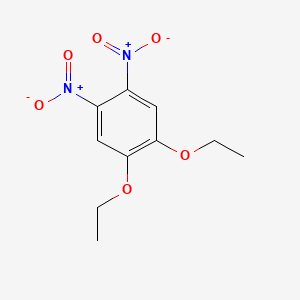
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)